molecular formula C9H11ClFN B1471304 2-(3-Chlorophenyl)-2-fluoropropan-1-amine CAS No. 1165931-97-4

2-(3-Chlorophenyl)-2-fluoropropan-1-amine

Cat. No. B1471304
CAS RN: 1165931-97-4
M. Wt: 187.64 g/mol
InChI Key: NQVMVXKOZOABGE-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-2-fluoropropan-1-amine” is an organic molecule that contains a fluorine atom and a chlorine atom. It has an amine group (-NH2) attached to a three-carbon chain (propane), with a fluorine atom on the second carbon and a phenyl ring (a six-carbon ring) on the second carbon as well .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain (propane) with an amine group (-NH2) on one end, a fluorine atom on the second carbon, and a phenyl ring (a six-carbon aromatic ring) also attached to the second carbon .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine, fluorine, and phenyl groups . The amine group could participate in acid-base reactions, the fluorine atom might be involved in nucleophilic substitution reactions, and the phenyl ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amine and fluorine groups could impact its solubility, while the phenyl ring could contribute to its overall stability .

Scientific Research Applications

Pharmaceutical Research: Anticonvulsant and Analgesic Agent Development

This compound has been explored for its potential in developing new anticonvulsant and analgesic agents. Studies have synthesized derivatives of 3-(3-Chlorophenyl)pyrrolidine-2,5-dione-acetamide, showing promising results in acute models of epilepsy and pain management . The derivatives exhibit interaction with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial targets for anticonvulsant drugs.

Material Science: Organic Semiconductor Synthesis

Thiophene derivatives, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-fluoropropan-1-amine, are vital in material science. They are used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Chemical Synthesis: Intermediate for Organic Compounds

The compound serves as an important intermediate in the synthesis of various organic compounds. It’s used in the production of agrochemicals, pharmaceuticals, and dyestuffs, showcasing its versatility in chemical synthesis applications .

Neuropharmacology: Neuropathic Pain Management

In neuropharmacology, the compound’s derivatives are being tested for their efficacy in neuropathic pain management. This is due to the overlap between anticonvulsant drugs and neuropathic pain treatments, where modulation of sodium and calcium channels plays a significant role .

Biochemistry: Study of Receptor Affinity

Research into the compound’s derivatives includes examining their affinity for various receptors, such as GABA A and TRPV1 receptors. These studies help in understanding the molecular mechanisms of action for potential pharmacological agents .

Toxicology: Evaluation of Cytotoxic Properties

The compound and its derivatives are also evaluated for their neurotoxic and hepatotoxic properties. This is crucial for assessing the safety profile of new drugs before they can be considered for clinical trials .

Analytical Chemistry: Spectroscopic Studies

Spectroscopic studies of related compounds provide insights into their molecular structures, which is essential for the design of new drugs and materials. Crystallographic data can inform the synthesis of more effective and targeted compounds .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, reactivity, and potential applications .

properties

IUPAC Name

2-(3-chlorophenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVMVXKOZOABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-2-fluoropropan-1-amine
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